

Head-to-Head Comparison of 4-(4-Methylphenyl)piperidine Derivatives in Functional Assays

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Compound of Interest

Compound Name: 4-(4-Methylphenyl)piperidine

Cat. No.: B1268173

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of **4-(4-methylphenyl)piperidine** derivatives and related 4-aryl piperidine analogs based on their performance in key functional assays targeting the Dopamine D2 receptor, Mu-opioid receptor, and CCR2. The information is compiled from various studies to offer a consolidated resource for evaluating the structure-activity relationships (SAR) and functional profiles of these compounds.

Quantitative Data Comparison

The following tables summarize the in vitro functional activity and binding affinity of various 4-aryl piperidine derivatives. While specific data for **4-(4-methylphenyl)piperidine** derivatives is highlighted where available, related analogs are included to provide a broader context for SAR.

Dopamine D2 Receptor Ligands

A series of 4-phenyl piperidine and 4-phenyl piperazine derivatives have been evaluated for their activity at the Dopamine D2 receptor. The data below showcases the functional antagonism of these compounds.

Compound ID	Structure	Functional Assay	EC50 / IC50 (nM)	% Inhibition / Emax	Reference
Pridopidine	4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine	D2 Receptor Binding	Ki = 7521 nM (low affinity)	Functional Antagonist	[1]
Aripiprazole	7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one	cAMP Production	EC50 = 38 nM	Emax = 51% (Partial Agonist)	
Haloperidol	4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one	D2 Receptor Occupancy	ED50 for functional block ~60% D2RO	Antagonist	
Risperidone	3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one	D2 Receptor Occupancy	ED50 for functional block ~60% D2RO	Antagonist	

Mu-Opioid Receptor Ligands

The 4-phenylpiperidine scaffold is a classic framework for opioid receptor modulators. The following table presents binding affinities and functional activities of various analogs.

Compound	N-Substituent	4-Aryl Substituent	4-Position Substituent	μ -Opioid Receptor Ki (nM)	Functional Activity	Reference
1	Methyl	3-Hydroxyphenyl	H	18 ± 2	Agonist	[2]
2	Methyl	3-Hydroxyphenyl	Methyl	2.5 ± 0.3	Agonist	[2]
3	Methyl	3-Hydroxyphenyl	n-Propyl	1.1 ± 0.1	Agonist	[2]
4	Phenethyl	3-Hydroxyphenyl	H	0.8 ± 0.1	Agonist	[2]
5	Phenethyl	3-Hydroxyphenyl	Methyl	0.31 ± 0.03	Agonist	[2]
LY255582	N-CH ₂ -Cyclopropyl	3-Hydroxyphenyl	trans-3,4-dimethyl	0.6	Antagonist	[3]
Compound 4	N-CH ₂ -Cyclopropyl	3-Methoxyphenyl	trans-3,4-dimethyl	16	Antagonist	[3]

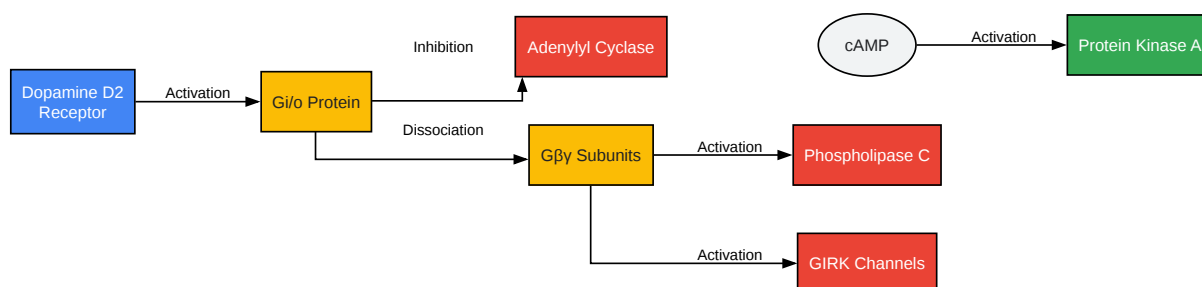
CCR2 Antagonists

4-Arylpiperidine derivatives have been investigated as antagonists of the C-C chemokine receptor 2 (CCR2), a key target in inflammatory diseases.

Compound	4-Arylpiperidine Moiety	CCR2 Binding IC50 (nM)	Functional Chemotaxis IC50 (nM)	Reference
Analog 17	4-(3-Carboxyphenyl)piperidine	7	0.5	[4]
Analog 22	trans-4-(3-Carboxyphenyl)-3-methylpiperidine	< 1	-	[4]
INCB3344	Not specified 4-arylpiperidine	10 (Mouse Monocytes)	3.8 (Human Monocytes)	[5]
RS-504393	Not specified 4-arylpiperidine	89 (Human Recombinant CCR2b)	-	[5]

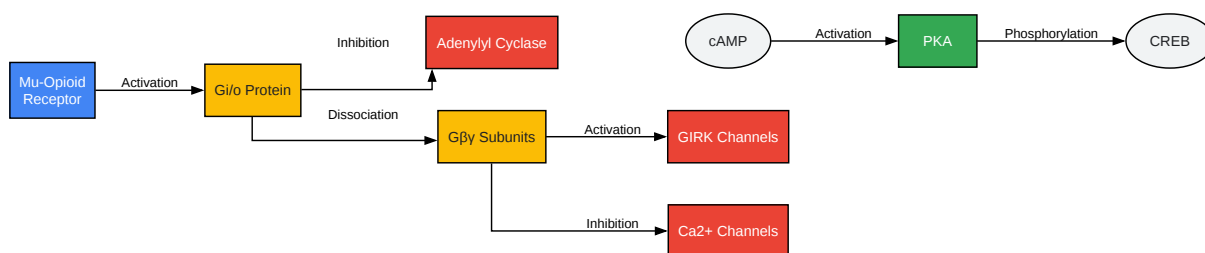
Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

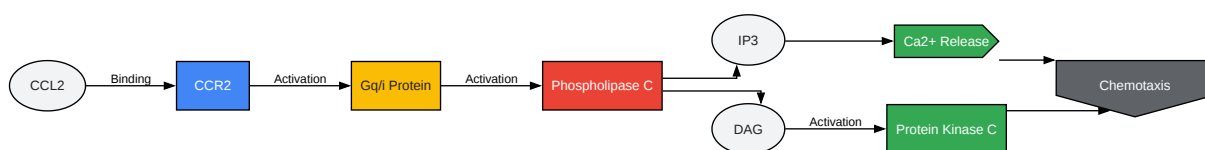


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Dopamine D2 Receptor Signaling Pathway

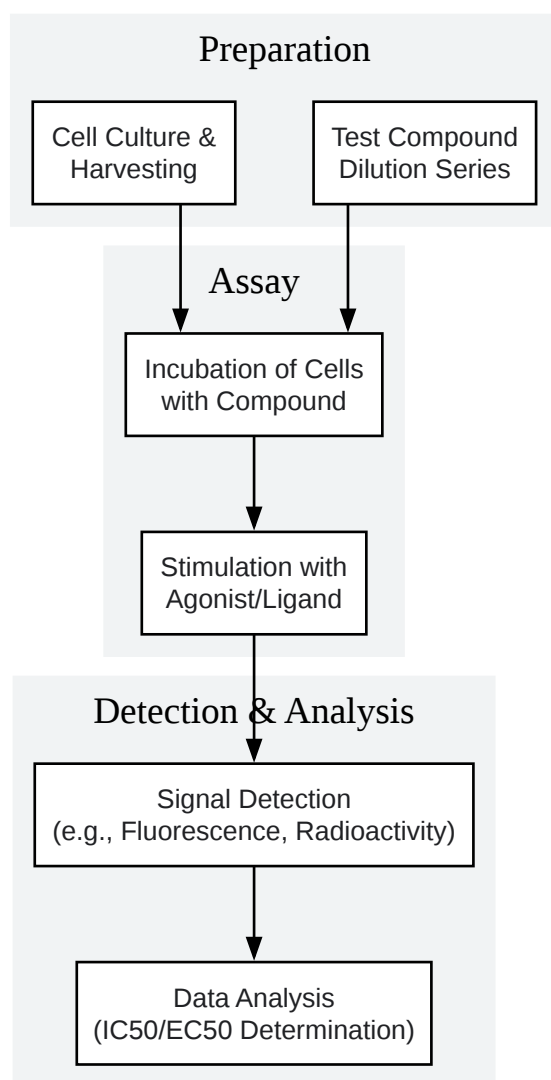
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Mu-Opioid Receptor Signaling Pathway

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CCR2 Signaling Pathway

Experimental Workflow Diagram



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General Experimental Workflow

Experimental Protocols

Dopamine D2 Receptor: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the D2 receptor upon agonist binding.

1. Membrane Preparation:

- Culture cells stably expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).
- Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
- Resuspend the pellet in assay buffer (50 mM Tris-HCl, 2 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4) and store at -80°C.

2. Assay Procedure:

- In a 96-well plate, add 25 µL of test compound dilutions.
- Add 50 µL of membrane preparation (10-20 µg protein).
- Add 25 µL of assay buffer containing GDP (10 µM final concentration).
- Pre-incubate for 15 minutes at 30°C.
- Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (0.1 nM final concentration).
- Incubate for 60 minutes at 30°C with gentle shaking.
- Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Data are analyzed using non-linear regression to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.

Mu-Opioid Receptor: CREB Phosphorylation Assay

This assay quantifies the phosphorylation of the transcription factor CREB, a downstream event of μ -opioid receptor activation.

1. Cell Culture and Treatment:

- Plate cells expressing the μ -opioid receptor (e.g., SH-SY5Y or HEK293 cells) in a 96-well plate.
- Starve the cells in a serum-free medium for 4-6 hours before the experiment.
- Treat the cells with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes).

2. Cell Lysis and ELISA:

- Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
- Determine the total protein concentration of the cell lysates.
- Use a commercial ELISA kit for phosphorylated CREB (pCREB).
- Add equal amounts of protein from each sample to the wells of the pCREB antibody-coated plate.
- Follow the manufacturer's instructions for incubation with detection antibodies and substrate.

3. Data Analysis:

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Normalize the pCREB signal to the total protein concentration.
- Plot the normalized pCREB levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

CCR2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR2 activation.

1. Cell Preparation and Dye Loading:

- Culture cells stably expressing human CCR2 (e.g., HEK293 or CHO cells).
- Harvest the cells and resuspend them in an assay buffer (e.g., HBSS with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) by incubating for 45-60 minutes at 37°C in the dark.
- Wash the cells to remove excess dye and resuspend them in the assay buffer.

2. Assay Procedure:

- Dispense the cell suspension into a 384-well black, clear-bottom plate.
- Add various concentrations of the antagonist compounds to the wells and incubate for 15-30 minutes.
- Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Add a pre-determined concentration of the CCR2 agonist (e.g., CCL2/MCP-1) to stimulate the cells.
- Immediately record the fluorescence intensity over time to measure the calcium flux.

3. Data Analysis:

- The antagonist effect is measured as the inhibition of the agonist-induced calcium signal.
- Calculate the percentage of inhibition for each antagonist concentration.
- Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

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References

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